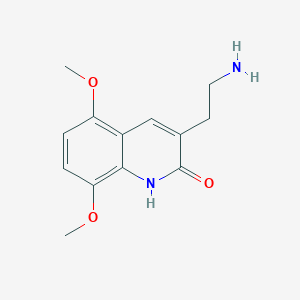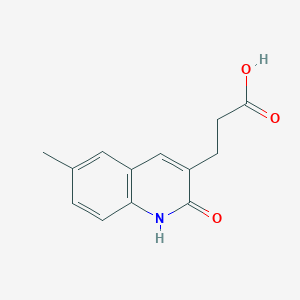![molecular formula C13H17NO2 B6524663 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1017396-83-6](/img/structure/B6524663.png)
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one, also known as 4-HMME, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring pyrrolidinone family of compounds, which have been studied for their potential therapeutic and pharmacological properties. 4-HMME has been used in the synthesis of a variety of compounds, as well as in the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a starting material for the synthesis of a range of organometallic compounds. In addition, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been used in the study of its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is not yet fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, and this may explain its effects on biochemical and physiological processes. In addition, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been shown to bind to certain proteins in the body, which may be involved in its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anxiolytic effect, and it has been suggested that it could be used in the treatment of anxiety disorders. In addition, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been shown to have an anti-inflammatory effect, and it has been suggested that it could be used in the treatment of inflammatory diseases. It has also been shown to have an analgesic effect, and it has been suggested that it could be used in the treatment of pain. Finally, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has been shown to have an anticonvulsant effect, and it has been suggested that it could be used in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods of time. In addition, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has a wide range of biochemical and physiological effects, which makes it suitable for use in a variety of research applications.
However, there are also some limitations to the use of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one in laboratory experiments. It is not approved for use in humans, so any experiments involving humans must be conducted under the supervision of a qualified medical professional. In addition, 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is a synthetic compound and its long-term effects are not yet fully understood. Therefore, it is important to use caution when using 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one in laboratory experiments.
Orientations Futures
There are a number of potential future directions for 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one and its potential therapeutic applications. In addition, further research could be conducted to develop new methods of synthesis and to improve the efficiency of existing synthesis methods. Finally, further research could be conducted to investigate the potential toxicity of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one and to develop methods to reduce the potential toxicity of this compound.
Méthodes De Synthèse
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one can be synthesized in a variety of ways, but the most common method involves a condensation reaction between 2-methylphenylmethanol and ethyl pyrrolidin-2-one. This reaction is usually carried out in an aqueous solution, and the product is isolated by filtration. The yield of this reaction can vary depending on the reaction conditions and the purity of the starting materials. Other methods of synthesis include the use of Grignard reagents and the reaction of pyrrolidin-2-one with aldehydes or ketones.
Propriétés
IUPAC Name |
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-3-5-12(10)8-14-7-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWOUHFNHXHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)



![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)
![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)